N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylnaphthalene-2-sulfonamide

Description

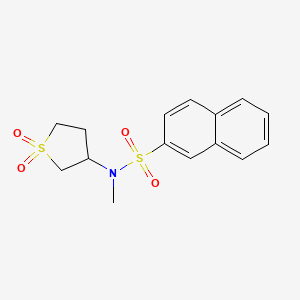

N-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-N-methylnaphthalene-2-sulfonamide is a sulfonamide derivative characterized by a naphthalene core substituted with a sulfonamide group at position 2. The sulfonamide nitrogen is further substituted with a methyl group and a 1,1-dioxothiolane (tetrahydrothiophene-1,1-dioxide) moiety.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methylnaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c1-16(14-8-9-21(17,18)11-14)22(19,20)15-7-6-12-4-2-3-5-13(12)10-15/h2-7,10,14H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABALOCDVLSMCAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333091 | |

| Record name | N-(1,1-dioxothiolan-3-yl)-N-methylnaphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51086704 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874594-50-0 | |

| Record name | N-(1,1-dioxothiolan-3-yl)-N-methylnaphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylnaphthalene-2-sulfonamide is a sulfonamide compound that has attracted significant attention in medicinal chemistry due to its unique thiolane structure and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a naphthalene core with a sulfonamide group and a thiolane ring containing dioxo functionalities. The general structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Thiolane Ring : This is achieved through the reaction of appropriate precursors under controlled conditions.

- Introduction of the Sulfonamide Group : The sulfonamide moiety is introduced via nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

The biological activity of this compound primarily stems from its ability to inhibit certain enzymes by mimicking p-amino benzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition disrupts normal biochemical pathways, leading to antimicrobial effects.

Antimicrobial Activity

Research has shown that sulfonamide compounds exhibit significant antibacterial and antifungal properties. In vitro studies indicate that this compound can effectively inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625 - 1250 µg/mL |

| Staphylococcus epidermidis | 500 µg/mL |

| Enterococcus faecalis | 625 µg/mL |

| Pseudomonas aeruginosa | 500 µg/mL |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their efficacy:

- Study on Dioxolanes : A series of dioxolane derivatives were synthesized and tested for antibacterial and antifungal activities. Compounds exhibiting structural similarities to this compound showed promising results against Candida albicans and various Gram-positive bacteria .

- Antiviral Activity : Although primarily studied for antibacterial properties, some derivatives have also demonstrated antiviral activity against viruses from the Flaviviridae family, indicating a broader spectrum of biological activity .

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylnaphthalene-2-sulfonamide is a sulfonamide compound that contains a thiolane structure and is classified under sulfonamides, a group of compounds containing the sulfonamide functional group (-SO2NH2). It has gained attention in various scientific fields because of its potential biological activities and applications in medicinal chemistry.

Molecular Structure and Properties

The molecular structure features a naphthalene core substituted with a sulfonamide group and a thiolane ring containing dioxo functionalities, with sulfur present in both the sulfonamide and thiolane portions, contributing to its unique properties. The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its three-dimensional arrangement.

Synthesis

The synthesis of this compound typically involves several key steps, and the reaction conditions, including temperature, solvent choice, and catalysts, are critical for optimizing the synthesis process. For instance, polar aprotic solvents may effectively facilitate nucleophilic substitutions.

Chemical Reactions

this compound can participate in various chemical reactions. Common reagents for these transformations include oxidizing agents like hydrogen peroxide for oxidation and lithium aluminum hydride for reductions. Reaction conditions such as temperature and solvent play crucial roles in determining the outcome of these reactions.

Mechanism of Action

The mechanism of action for this compound involves its interaction with biological targets. The sulfonamide group is known to inhibit certain enzymes by mimicking p-amino benzoic acid (PABA), which is crucial for bacterial folate synthesis. Upon binding to target enzymes, the compound may disrupt normal biochemical pathways, leading to antimicrobial effects or modulation of other biological activities. The specific interactions at the molecular level can be elucidated through biochemical assays and computational modeling studies.

Scientific Applications

this compound has several scientific applications:

- Medicinal Chemistry It is used in drug discovery as a scaffold for designing new therapeutic agents.

- Biochemical Research It serves as a tool for studying enzyme inhibition and molecular interactions.

- Materials Science It is used as a building block for synthesizing functional materials with specific properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N′-Diisopropyl-3,6-dimethoxynaphthalene-2,7-disulfonamide

- Structure : Disulfonamide with diisopropyl and dimethoxy substituents on naphthalene.

- Key Differences :

- Substituent positions : The target compound has a single sulfonamide group at position 2, while this analog has two sulfonamide groups at positions 2 and 5.

- Functional groups : The dimethoxy groups in the analog enhance electron-donating effects, contrasting with the electron-withdrawing dioxothiolane in the target compound.

- Synthesis : Prepared via sulfonylation of naphthalene disulfonyl chloride with propan-2-amine .

- Applications: Sulfonamides with multiple substituents are noted for herbicidal and catalytic activities .

N-(1,1-Dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide

- Structure : Shares the 1,1-dioxothiolane moiety but replaces the naphthalene-sulfonamide with a propenamide group and a 4-methoxybenzyl substituent.

- Key Differences :

- Core structure : Acrylamide vs. sulfonamide.

- Substituents : The 4-methoxybenzyl group introduces additional aromaticity and methoxy electron-donating effects.

- Physicochemical Data: Molecular formula C₁₅H₁₉NO₄S (MW 309.38); SMILES: COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=C .

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

- Structure : Naphthalene-linked triazole-acetamide.

- Key Differences :

- Spectroscopic Data : IR peaks at 3262 cm⁻¹ (N-H), 1671 cm⁻¹ (C=O); ¹H NMR signals at δ 5.38 (s, 2H, –NCH₂CO–) and 7.20–8.36 ppm (aromatic protons) .

Solubility and Stability

- Target Compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonamide and dioxothiolane groups. The methyl group may reduce crystallinity compared to disulfonamides .

- Analog Comparison: N,N′-Diisopropyl-3,6-dimethoxynaphthalene-2,7-disulfonamide: Crystalline solid stabilized by intermolecular N–H⋯O hydrogen bonds . Triazole-acetamide derivatives (6a-m): Recrystallized from ethanol, indicating ethanol solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylnaphthalene-2-sulfonamide?

- Answer : The synthesis typically involves sulfonamide coupling reactions. For example, a sulfonyl chloride intermediate (e.g., naphthalene-2-sulfonyl chloride) reacts with a thiolane-derived amine under basic conditions. Triethylamine or N,N-diisopropylethylamine is often used to neutralize HCl byproducts, with methylene chloride as the solvent under reflux . Propargyl bromide and K₂CO₃ in DMF are also utilized for analogous sulfonamide syntheses, followed by purification via ethyl acetate extraction and drying over anhydrous sodium sulfate .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Answer : X-ray crystallography (via SHELX programs) is critical for resolving the 3D structure, particularly for confirming the sulfonamide linkage and thiolan-1,1-dioxide moiety . Spectroscopic methods include:

- NMR : To verify substituent positions (e.g., methyl group on the thiolan ring).

- FT-IR : For identifying sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and N–H vibrations.

- High-resolution mass spectrometry (HRMS) : To confirm molecular formula .

Q. What are the key functional groups influencing the compound’s reactivity?

- Answer : The sulfonamide group (–SO₂N–) governs hydrogen-bonding interactions, affecting crystallinity and solubility. The 1,1-dioxo-thiolan ring introduces steric constraints and electronic effects (e.g., electron-withdrawing sulfone groups), which modulate reactivity in electrophilic substitutions or nucleophilic additions .

Advanced Research Questions

Q. What is the structural basis for its reported activity as a GIRK1/2 potassium channel activator?

- Answer : The naphthalene-2-sulfonamide moiety likely interacts with hydrophobic pockets in GIRK channels, while the thiolan-dioxide group may stabilize the open state via hydrogen bonding with polar residues (e.g., lysine or arginine). Mutagenesis studies on GIRK channels and molecular docking simulations are recommended to map binding sites .

Q. How do structural modifications impact potency and selectivity in neuronal vs. cardiac applications?

- Answer :

- N-Methyl substitution : Enhances metabolic stability by reducing CYP450-mediated oxidation.

- Thiolan ring modifications : Replacing the methyl group with cyclopropane (see analogs) alters steric bulk, potentially improving cardiac tissue selectivity.

- Sulfonamide head-group optimization : Larger substituents (e.g., heteroaryls) may reduce off-target effects on other ion channels .

Q. How should researchers address contradictions in reported pharmacokinetic (DMPK) data?

- Answer : Discrepancies in bioavailability or half-life may arise from assay conditions (e.g., plasma protein binding variations). Mitigation strategies include:

- Standardizing in vitro assays (e.g., hepatic microsome stability tests).

- Cross-validating results with in vivo models (e.g., rodent pharmacokinetic studies).

- Applying computational ADMET models to predict metabolic hotspots .

Q. What experimental approaches are used to study protein-ligand interactions with this compound?

- Answer :

- Surface plasmon resonance (SPR) : To measure binding kinetics (ka/kd) for GIRK channels.

- Isothermal titration calorimetry (ITC) : For thermodynamic profiling (ΔH, ΔS).

- Cryo-EM : Resolving ligand-bound GIRK structures to identify conformational changes .

Q. How does the compound’s electrochemical profile influence its biological activity?

- Answer : The sulfonamide group’s electron-withdrawing nature reduces redox reactivity, minimizing off-target oxidative stress. Cyclic voltammetry can assess oxidation potentials, while DFT calculations predict frontier molecular orbitals (HOMO/LUMO) relevant to electron transfer in biological systems .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.